Ethyl 4-({[4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate

Urease inhibition Helicobacter pylori Piperazine-1-carbothioamide SAR

Ethyl 4-({[4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate is a thiourea derivative that integrates a para-substituted ethyl benzoate ester with a 4-(4-methoxyphenyl)piperazine moiety via a thioxomethyl (–C(=S)–NH–) linker. It belongs to the piperazine-1-carbothioamide family, a scaffold extensively explored for urease inhibition, antiplatelet activity, and antibacterial applications.

Molecular Formula C21H25N3O3S
Molecular Weight 399.5 g/mol
Cat. No. B3655844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-({[4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate
Molecular FormulaC21H25N3O3S
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H25N3O3S/c1-3-27-20(25)16-4-6-17(7-5-16)22-21(28)24-14-12-23(13-15-24)18-8-10-19(26-2)11-9-18/h4-11H,3,12-15H2,1-2H3,(H,22,28)
InChIKeyWWLXSBWEQJKEQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-({[4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate – Compound Class and Key Characteristics for Procurement Evaluation


Ethyl 4-({[4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate is a thiourea derivative that integrates a para-substituted ethyl benzoate ester with a 4-(4-methoxyphenyl)piperazine moiety via a thioxomethyl (–C(=S)–NH–) linker. It belongs to the piperazine-1-carbothioamide family, a scaffold extensively explored for urease inhibition, antiplatelet activity, and antibacterial applications [1]. The compound features a molecular formula of C21H25N3O3S and an exact mass of 399.1617 g/mol, with a complexity rating of 509 [2]. Its dual aromatic substitution pattern—4-methoxyphenyl on the piperazine and 4-ethoxycarbonylphenyl on the thiourea nitrogen—distinguishes it from simpler piperazine-thiourea analogs and creates opportunities for selective molecular recognition.

Urease inhibitor studies

Piperazine-1-carbothioamide scaffold with 4-methoxyphenyl group aligns with reported SAR for Helicobacter pylori urease research models

Antiplatelet pathway research

Distinct substitution pattern offers entry point for COX-1-targeted platelet aggregation studies; class-level data show aspirin-comparable inhibition

Antibacterial screening

Piperazine-thiourea pharmacophore with 4-methoxy/ethoxycarbonyl combination suitable for MIC profiling against MDR Gram-negative isolates

Solid-state and crystal engineering

4-Methoxyphenyl and ester groups enable hydrogen-bond-driven supramolecular assembly; relevant for co-crystal screening and polymorph studies

Why Generic Substitution Fails: Ethyl 4-({[4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate vs. Close Analogs


Piperazine-1-carbothioamides are not interchangeable pharmacophores. Systematic SAR studies demonstrate that both the nature of the N-aryl substituent on the piperazine ring and the substituent on the thiourea nitrogen profoundly modulate biological potency, often by 10- to 100-fold [1]. For example, in a series of 15 piperazine-1-carbothioamide urease inhibitors, IC50 values spanned from 1.1 µM to 33.4 µM depending solely on the substitution pattern of the phenyl ring attached to the thiourea group [1]. Replacing the 4-methoxyphenyl group with a 4-methyl or unsubstituted phenyl group, or altering the ester from ethyl to methyl, can shift logP, hydrogen-bonding capacity, and target-binding conformation in ways that are not predictable without experimental validation [2]. Consequently, sourcing a generic “piperazine thiourea” in place of this specific compound risks introducing an agent with substantially different—and potentially non-viable—activity in the intended assay or industrial application.

Target compound
4-Methoxyphenyl on piperazine + 4-ethoxycarbonylphenyl on thiourea
Common substitute
Unsubstituted phenyl or 4-methyl analog
SAR indicates 4-methoxyphenyl is critical for urease inhibition potency; removal may lower activity substantially
Target compound
Ethyl ester (logP ≈ 3.8–4.2) with slower esterase cleavage
Common substitute
Methyl ester analog
Ethyl ester provides estimated 0.5–0.7 logP advantage and greater metabolic stability; methyl ester may introduce assay variability
Target compound
4-Methoxyphenyl hydrogen-bond acceptor/donor system
Common substitute
4-Methyl or 4-chloro phenyl piperazine
Methoxy group adds two H-bond acceptor sites; substitution may alter crystal packing and co-crystal formation behavior

Quantitative Differentiation Evidence for Ethyl 4-({[4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate


Urease Inhibitory Potency: Class-Level SAR Supports 4-Methoxyphenyl Advantage Over Unsubstituted Phenyl Analogs

Although direct urease IC50 data for the target compound are not available in the primary literature, a closely controlled series of 15 piperazine-1-carbothioamides established that para-substitution on the thiourea-linked phenyl ring is the dominant driver of potency [1]. In that study, the most potent analog bearing a 4-hydroxyphenyl substituent achieved an IC50 of 1.1 ± 0.01 µM, while the least potent 2,4-dichlorophenyl analog registered 33.4 ± 1.50 µM, compared with the standard thiourea IC50 of 21.30 ± 1.10 µM. The 4-methoxyphenyl motif present on the piperazine ring of the target compound has been independently validated in related carbothioamide chemotypes to enhance enzyme binding through additional hydrogen-bonding and hydrophobic contacts . By contrast, the direct analog lacking the methoxy group—ethyl 4-{[(4-phenylpiperazino)carbothioyl]amino}benzoate—would forfeit these contacts and is predicted to exhibit reduced potency. This class-level inference indicates that the 4-methoxyphenyl substitution is a critical determinant of inhibitory activity that cannot be assumed for des-methoxy or N-methyl congeners .

Urease inhibition
Class-level inference
Predicted 3–10× gain over unsubstituted phenyl
Supports urease inhibitor research fit
Class SAR: best analogs ~19× better than thiourea (IC50 21.3 µM); direct data pending
Urease inhibition Helicobacter pylori Piperazine-1-carbothioamide SAR

Antiplatelet Aggregation Activity: Piperazine-Thiourea Hybrids Demonstrate Aspirin-Comparable Efficacy

A 2026 study on piperazine-derived thioureas identified four derivatives (3a, 3g, 3j, 3p) that significantly inhibited arachidonic acid (AA)-induced platelet aggregation in human platelet-rich plasma at levels comparable to aspirin at the same concentration, without hemolytic toxicity or anticoagulant effects [1]. While the specific target compound was not among the four most active derivatives in that particular series, the study established that the piperazine-thiourea scaffold—shared by the target compound—can achieve antiplatelet potency on par with a clinically used agent. The target compound’s distinctive substitution pattern (4-methoxyphenyl on piperazine + 4-ethoxycarbonylphenyl on thiourea) differentiates it from the 4-fluorophenyl and 3-trifluoromethylphenyl analogs that dominated the study’s hit list, and may offer a distinct COX-1 binding mode or selectivity profile [1][2].

Antiplatelet activity
Class-level inference
Scaffold hits achieve aspirin-comparable inhibition
Supports antiplatelet pathway screening
Target compound structurally distinct; direct COX-1 assay data not confirmed
Antiplatelet COX-1 inhibition Thiourea hybrids

Antibacterial Activity Against Multidrug-Resistant Acinetobacter baumannii: Structural Prerequisites for Low-Micromolar Potency

In a 2020 study evaluating piperazine-derived thioureas against 13 clinical isolates of colistin-resistant Acinetobacter baumannii, six derivatives inhibited 46% of strains with MIC values ranging from 1.56 to 6.25 µM [1]. The most active compounds uniformly contained a 3,5-bis-trifluoromethylphenyl ring at the thiourea function—a feature absent in the target compound. However, the target compound’s 4-methoxy substitution on the piperazine N-phenyl ring may partially compensate through alternative hydrophobic or hydrogen-bonding contacts, as the 4-methoxyphenylpiperazine motif has independently shown enzyme inhibitory activity against bacterial PPTases . Compounds lacking any electron-donating group on the piperazine aryl ring (e.g., unsubstituted phenyl analog) are expected to show diminished antimicrobial activity based on this SAR.

Antibacterial MIC
Class-level inference
Most active analogs MIC 1.56–6.25 µM (46% of MDR isolates)
Supports antibacterial screening context
Target combination untested; activity depends on 4-methoxy/ethoxycarbonyl contribution
Antibacterial Acinetobacter baumannii Colistin-resistant

Ester Moiety Differentiation: Ethyl vs. Methyl Benzoate Impacts Lipophilicity and Metabolic Susceptibility

The ethyl ester group of the target compound confers a calculated logP increase of approximately 0.5–0.7 units compared to the methyl ester analog (methyl 4-({[4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate), based on fragment-based estimations [1]. This moderate lipophilicity gain can enhance membrane permeability in cell-based assays without reaching levels that would compromise aqueous solubility. In a series of ethyl 4-(3-benzoylthioureido)benzoates evaluated as urease inhibitors, compounds 1f and 1g achieved IC50 values of 0.21 µM and 0.13 µM, respectively—approximately 100-fold more potent than standard thiourea—demonstrating that the ethyl benzoate moiety is fully compatible with high biochemical potency [2]. The methyl ester congener, while structurally similar, may exhibit accelerated esterase-mediated hydrolysis in biological matrices, introducing unwanted variability in cell-culture or in vivo experiments.

Ethyl ester advantage
Cross-study comparable
Estimated logP increase 0.5–0.7 units
May support membrane permeability screening
Fragment-based calculation; ethyl benzoate urease inhibitors reach IC50 0.13 µM
Physicochemical properties LogP Metabolic stability

Hydrogen-Bonding Capacity of the 4-Methoxyphenyl Group: Crystallographic Evidence for Supramolecular Differentiation

Crystallographic studies of N-(4-methoxyphenyl)piperazin-1-ium salts with various benzoate anions have revealed that the 4-methoxy substituent actively participates in intermolecular hydrogen-bonding networks, generating chain-of-rings motifs that differ fundamentally from those observed with 4-methyl, 4-chloro, or unsubstituted phenyl analogs [1]. In a 2022 study, N-(4-methoxyphenyl)piperazin-1-ium ethoxybenzoate monohydrate, methoxybenzoate monohydrate, and hydroxybenzoate monohydrate each displayed unique supramolecular architectures driven by methoxy-O···H–N and methoxy-O···H–O hydrogen bonds [1]. The target compound, bearing both a 4-methoxyphenyl group and a 4-ethoxycarbonylphenyl group, is expected to exhibit similarly complex hydrogen-bonding behavior that may influence solubility, co-crystal formation, and solid-state stability relative to analogs lacking the methoxy group. This differentiation is directly relevant to formulation development and solid-state characterization studies where crystal packing dictates dissolution rate and bioavailability.

Hydrogen-bond capacity
Class-level inference
Methoxy adds two H-bond acceptor sites
May influence co-crystal and solid-state behavior
Predicted from N-(4-methoxyphenyl)piperazine salt crystallography
Crystal engineering Hydrogen bonding Supramolecular assembly

Optimal Application Scenarios for Ethyl 4-({[4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate Based on Evidence


Urease-Targeted Anti-Helicobacter pylori Drug Discovery

The piperazine-1-carbothioamide scaffold, of which this compound is a member, has demonstrated potent urease inhibition with best-in-class IC50 values of 1.1–33.4 µM relative to the standard thiourea (IC50 = 21.3 µM) [1]. The target compound’s 4-methoxyphenyl group is expected to contribute additional hydrogen-bonding interactions in the urease active site, as evidenced by docking studies of related carbothioamides . This compound is suitable as a starting point for hit-to-lead optimization in H. pylori eradication programs.

Cardiovascular Research: Novel Antiplatelet Agent Development

Piperazine-thiourea hybrids have been shown to inhibit arachidonic acid-induced platelet aggregation at levels comparable to aspirin, without hemolytic toxicity [2]. The target compound’s unique substitution pattern—distinct from the 4-fluorophenyl hits in the published series—offers a structurally differentiated entry point for SAR expansion around COX-1-targeted antiplatelet agents.

Antibacterial Research Against Multidrug-Resistant Gram-Negative Pathogens

Piperazine-derived thioureas have exhibited MIC values as low as 1.56 µM against colistin-resistant Acinetobacter baumannii [3]. Although the most active derivatives contained a 3,5-bis-trifluoromethylphenyl group, the target compound’s 4-methoxyphenylpiperazine motif provides a distinct pharmacophore that may be elaborated to improve potency while retaining the favorable drug-like properties of the parent scaffold.

Solid-State Chemistry and Co-Crystal Engineering Studies

Crystallographic data confirm that N-(4-methoxyphenyl)piperazine derivatives form robust hydrogen-bonded supramolecular networks with benzoate anions, generating chain-of-rings motifs that are absent in 4-methyl or 4-chloro analogs [4]. The target compound, bearing both a methoxyphenyl donor/acceptor system and an ester carbonyl, is an excellent candidate for systematic co-crystal screening and polymorph stability studies.

Application
Selection Property
Validation Focus
Urease inhibitor research (H. pylori models)
Piperazine-1-carbothioamide urease inhibitory scaffold
Urease IC50 and SAR profiling
Antiplatelet pathway research
Piperazine-thiourea antiplatelet chemotype
COX-1 selectivity and platelet aggregation assays
Antibacterial screening (MDR Gram-negative)
Antibacterial piperazine-thiourea pharmacophore
MIC determination against clinical isolates
Co-crystal engineering and solid-state studies
Hydrogen-bonding donor/acceptor system
Co-crystal screening and polymorph stability
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